2-(3-Nitrophenyl)-2-oxoethyl 8-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate
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Overview
Description
2-(3-Nitrophenyl)-2-oxoethyl 8-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate is a complex organic compound that features a quinoline core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrophenyl)-2-oxoethyl 8-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Substitution Reactions: Introduction of the 8-chloro and 4-methoxyphenyl groups can be done through electrophilic aromatic substitution.
Esterification: The carboxylate group can be introduced via esterification reactions using appropriate alcohols and acids.
Nitration: The nitrophenyl group can be added through nitration reactions using nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and nitro groups.
Reduction: Reduction of the nitro group to an amine is a common transformation.
Substitution: The chloro and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinoline N-oxides.
Reduction: Conversion to amino derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
2-(3-Nitrophenyl)-2-oxoethyl 8-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Possible use in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance:
Antimicrobial Activity: May involve inhibition of bacterial enzymes or disruption of cell membranes.
Anticancer Activity: Could involve interaction with DNA or inhibition of key signaling pathways.
Anti-inflammatory Activity: Might involve inhibition of pro-inflammatory cytokines or enzymes.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Nitrophenyl)-2-oxoethyl 8-chloroquinoline-4-carboxylate
- 2-(3-Nitrophenyl)-2-oxoethyl 2-(4-methoxyphenyl)quinoline-4-carboxylate
- 2-(3-Nitrophenyl)-2-oxoethyl 8-chloro-2-phenylquinoline-4-carboxylate
Uniqueness
The presence of both the 8-chloro and 4-methoxyphenyl groups in the quinoline core may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C25H17ClN2O6 |
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Molecular Weight |
476.9 g/mol |
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 8-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C25H17ClN2O6/c1-33-18-10-8-15(9-11-18)22-13-20(19-6-3-7-21(26)24(19)27-22)25(30)34-14-23(29)16-4-2-5-17(12-16)28(31)32/h2-13H,14H2,1H3 |
InChI Key |
SZUFMAWHJYZFPU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)OCC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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